m-PEG3-CH2COOH

Descripción

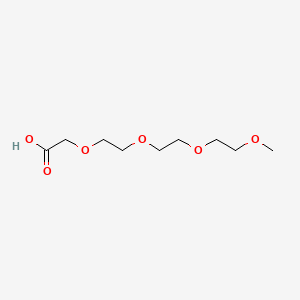

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGLNCAVZDQPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431952 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-60-5 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its unique properties, including hydrophilicity and a reactive carboxylic acid terminus, have positioned it as a critical component in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines methods for its characterization, and presents detailed experimental procedures for its application in ADC and PROTAC development. Furthermore, this guide illustrates the key signaling pathway associated with its use in PROTACs and provides a workflow for its integration into drug development pipelines.

Introduction

This compound, also known as 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, is a short-chain polyethylene glycol derivative that has garnered significant attention in the field of bioconjugation. Its structure comprises a methoxy-terminated triethylene glycol chain and a terminal carboxylic acid. This configuration imparts favorable physicochemical properties, such as increased aqueous solubility and reduced immunogenicity, to the molecules it is conjugated with. The terminal carboxylic acid group provides a versatile handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, through the formation of stable amide bonds. These characteristics make this compound an ideal linker for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(2-(2-methoxyethoxy)ethoxy)acetic acid | |

| Synonyms | m-PEG3-acid, MeO-PEG3-COOH | N/A |

| CAS Number | 16024-58-1 | |

| Molecular Formula | C₇H₁₄O₅ | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Boiling Point | 140 °C at 2 mbar | |

| Density | 1.157 g/cm³ | |

| pH | 1.8 (100 g/L in H₂O) | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | N/A |

| Purity | Typically >95% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679). The following protocol is adapted from established synthetic methods.[2]

Materials

-

2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

-

Sodium hypochlorite (B82951) solution (Clorox, commercial bleach)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Distillation apparatus

-

Reaction flask with stirring capability

-

pH meter or pH paper

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, add 3 molar equivalents of sodium hypochlorite solution to a reaction flask equipped with a magnetic stirrer.

-

Addition of Starting Material: While stirring, slowly add 1 molar equivalent of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the sodium hypochlorite solution. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.

-

Initial Reaction: Stir the mixture for 1 hour at room temperature.

-

Heating: Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 3 hours with continuous stirring.

-

Further Heating: Increase the temperature to 80-90 °C and continue stirring for an additional 2 hours.

-

Reflux: Heat the mixture to reflux and maintain for 8 hours.

-

Acidification: After cooling to room temperature, carefully add hydrochloric acid to adjust the pH of the solution to 1-2.

-

Workup: The product can be isolated by distillation under reduced pressure. Collect the fraction at 180-210 °C / 5.6 mmHg.

-

Purification: Further purification can be achieved by flash chromatography if necessary.

Characterization of this compound

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group, the ethylene (B1197577) glycol protons, and the protons adjacent to the carboxylic acid.

-

δ 3.38 (s, 3H, -OCH₃)

-

δ 3.55-3.75 (m, 8H, -O-CH₂-CH₂-O-)

-

δ 4.15 (s, 2H, -O-CH₂-COOH)

-

A broad singlet corresponding to the carboxylic acid proton (-COOH) may be observed, typically above δ 10 ppm, or it may exchange with residual water in the solvent.[3]

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

δ 59.0 (-OCH₃)

-

δ 69.0-72.0 (-O-CH₂-CH₂-O-)

-

δ 68.0 (-O-CH₂-COOH)

-

δ 172.0 (-COOH)[3]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 177.08. In positive ion mode, adducts such as [M+H]⁺ (m/z 179.09) or [M+Na]⁺ (m/z 201.07) may be observed.[4][5]

Applications in Drug Development

This compound is a key building block in the development of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, this compound can be used as a hydrophilic linker to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC.[6]

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody via the this compound linker.

Step 1: Activation of this compound and Conjugation to a Drug

-

Activation: Dissolve this compound (1.2 eq) in anhydrous DMF. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir the reaction at room temperature for 4 hours to form the NHS ester.

-

Drug Conjugation: In a separate flask, dissolve an amine-containing cytotoxic drug (1.0 eq) in anhydrous DMF. Slowly add the activated this compound-NHS ester solution to the drug solution. Stir the reaction at room temperature overnight.

-

Purification: Purify the drug-linker conjugate by reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to an Antibody

-

Antibody Preparation: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Conjugation: Add a 5- to 20-fold molar excess of the purified drug-linker conjugate to the antibody solution. The optimal ratio should be determined empirically.

-

Reaction: Gently agitate the reaction mixture at 4 °C for 12-24 hours.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[7]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This compound is an ideal linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[8][9] The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination.[10]

This protocol outlines a general strategy for synthesizing a PROTAC.

-

First Coupling Reaction: Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) with a free amine, 1.0 eq) and this compound (1.1 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitored by LC-MS). Purify the E3 ligase-linker intermediate by HPLC.

-

Second Coupling Reaction: Activate the carboxylic acid of the E3 ligase-linker intermediate using HATU and DIPEA as described above. Add the target protein-binding ligand containing a reactive amine (1.0 eq). Stir at room temperature until completion.

-

Purification: Purify the final PROTAC molecule by preparative HPLC.

-

Characterization: Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.[9][11]

Signaling Pathway and Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a general workflow for the synthesis of a PROTAC using this compound.

Caption: PROTAC-mediated protein degradation pathway.[12][13]

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool in modern drug development. Its well-defined structure and favorable physicochemical properties facilitate the construction of complex therapeutic entities like ADCs and PROTACs. The synthetic and conjugation protocols provided in this guide, along with the characterization methods, offer a solid foundation for researchers and scientists to incorporate this linker into their drug discovery and development programs. The continued exploration of such linkers is poised to drive the innovation of next-generation targeted therapies.

References

- 1. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]

- 2. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG3-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-CH2COOH, also known as 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid, is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern drug development and bioconjugation. Its unique properties, including hydrophilicity, biocompatibility, and a terminal carboxylic acid functional group, make it an invaluable tool for researchers seeking to enhance the therapeutic potential of biomolecules and small molecule drugs. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

The utility of this compound stems from its well-defined chemical and physical characteristics. These properties influence its reactivity, solubility, and performance in various applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C9H18O6 | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 16024-60-5 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | >96% | [1] |

| Predicted pKa | 4.28 ± 0.10 | [3] |

| Predicted Boiling Point | 301.7 ± 27.0 °C | [3] |

| Predicted Density | 1.102 ± 0.06 g/cm³ | [3] |

Solubility Profile

This compound exhibits solubility characteristics typical of short-chain PEG derivatives, demonstrating miscibility with a range of aqueous and organic solvents. This broad solubility is a significant advantage in bioconjugation reactions, allowing for flexibility in solvent selection to suit the properties of the molecule being modified.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

Reactivity and Applications

The primary utility of this compound lies in its terminal carboxylic acid group, which can be readily activated to form stable amide bonds with primary amines. This reactivity is the foundation of its widespread use in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[3] Its defined length provides precise control over the distance between the conjugated moieties.

Key applications include:

-

Bioconjugation: Linking proteins, peptides, and other biomolecules to enhance their therapeutic properties.

-

Drug Delivery: Improving the solubility and stability of small molecule drugs.

-

PROTACs: Serving as a flexible linker to connect a target protein binder and an E3 ligase ligand. This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[4][5]

-

Surface Modification: Functionalizing surfaces to reduce non-specific binding.

Experimental Protocols

The following sections provide detailed methodologies for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule, followed by a general procedure for the purification of the resulting conjugate.

Activation of this compound using EDC/NHS Chemistry

The most common method for activating the carboxylic acid of this compound for reaction with primary amines is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process (illustrated in the workflow diagram below) is generally preferred as it can minimize undesirable side reactions.[1]

Materials:

-

This compound

-

EDC Hydrochloride

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[1]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use to prevent moisture condensation.[1]

-

Dissolve this compound in the chosen Activation Buffer or an anhydrous organic solvent like DMF or DMSO to the desired concentration (e.g., 100 mg/mL).[6]

-

Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (or ultrapure water/DMSO for NHS).[1]

-

In a clean, dry reaction vessel, add the this compound solution.

-

To the this compound solution, add the EDC stock solution. A typical molar ratio is 1.2 to 2 equivalents of EDC per equivalent of carboxylic acid.[6] Mix gently.

-

Immediately add the NHS stock solution to the reaction mixture. A common molar ratio is 1.2 to 2 equivalents of NHS per equivalent of carboxylic acid.[6]

-

Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring.[1] The resulting solution contains the activated m-PEG3-NHS ester.

Conjugation of Activated this compound to a Primary Amine

Materials:

-

Activated m-PEG3-NHS ester solution (from the previous step)

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5.[1] (Ensure the buffer does not contain primary amines like Tris or glycine).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.[1]

Procedure:

-

Dissolve the amine-containing molecule in the appropriate Coupling Buffer to the desired concentration.

-

Add the freshly prepared activated m-PEG3-NHS ester solution to the amine-containing molecule solution. The optimal pH for this coupling step is between 7.2 and 8.0.[1]

-

Allow the conjugation reaction to proceed at room temperature for 2 hours to overnight with gentle stirring. The reaction can also be performed at 4°C, which may require a longer reaction time.

-

After the desired reaction time, quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[1] This will hydrolyze any unreacted NHS esters.

-

Incubate for an additional 15 minutes to ensure complete quenching.[1]

Purification of the this compound Conjugate

Purification is a critical step to remove unreacted starting materials, excess reagents, and byproducts. The choice of purification method will depend on the properties of the final conjugate.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of PEGylated molecules, offering high resolution and the ability to separate the desired conjugate from unreacted starting materials and byproducts.

Materials and Equipment:

-

RP-HPLC system with a UV detector

-

C18 stationary phase column

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Lyophilizer (optional, for sample concentration)

Procedure:

-

Acidify the quenched reaction mixture with TFA to a pH of approximately 2-3.

-

Inject the acidified sample onto the C18 column.

-

Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated conjugate will typically elute later than the unreacted, more polar starting materials.

-

Monitor the elution profile using the UV detector at an appropriate wavelength for the conjugated molecule.

-

Collect the fractions corresponding to the desired product peak.

-

The purity of the collected fractions can be confirmed by analytical RP-HPLC or other analytical techniques such as mass spectrometry.

-

Pool the pure fractions and remove the solvent, often by lyophilization, to obtain the purified this compound conjugate.

Mandatory Visualizations

Experimental Workflow for EDC/NHS Coupling of this compound

Caption: Workflow for the two-step EDC/NHS coupling of this compound to an amine-containing molecule.

PROTAC Development and Evaluation Workflow

Caption: General workflow for the development and evaluation of a PROTAC utilizing a PEG linker.

References

An In-depth Technical Guide to m-PEG3-CH2COOH: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, commonly known as m-PEG3-CH2COOH. It details the molecule's structure, a validated synthesis protocol with quantitative data, and its critical role as a linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and a methoxy-capped triethylene glycol chain. This hydrophilic linker is a key building block in the design of PROTACs and other bioconjugates.

Below is a 2D representation of the this compound structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid | N/A |

| CAS Number | 16024-60-5 | [1][2] |

| Molecular Formula | C9H18O6 | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| SMILES | OC(COCCOCCOCCOC)=O | [2] |

Synthesis of this compound

The following section details a robust method for the synthesis of this compound, adapted from patent literature.[1] This process involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679).

Experimental Protocol

Materials:

-

2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

-

Sodium hypochlorite (B82951) solution (Clorox)

-

Hydrochloric acid (HCl)

-

Argon (Ar) gas

-

Reaction vessel (four-neck flask)

-

Stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an argon atmosphere, charge a 500 mL four-neck flask with 3 to 5 moles of sodium hypochlorite solution.

-

Addition of Starting Material: While stirring, slowly add 1 mole of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the reactor.

-

Initial Reaction: Continue stirring the mixture for 1 to 1.5 hours at ambient temperature.

-

Heating Stage 1: Increase the temperature to 60-70 °C and maintain stirring for an additional 3 to 6 hours.

-

Heating Stage 2: Further increase the temperature to 80-100 °C and continue the reaction with stirring for another 2 to 4 hours.

-

Reflux: Raise the temperature to reflux and maintain for 8 hours.

-

Acidification: After cooling, add hydrochloric acid to adjust the pH of the solution to 1-2.

-

Work-up: Following acidification, heat the mixture to reflux again. After the reaction is complete, remove water under reduced pressure.

-

Purification: Cool the residue to 40 °C and filter. The filtrate is then subjected to distillation to collect the product fraction at 180-210 °C / 5.6 mmHg.

Quantitative Data

Table 2: Synthesis Yield and Purity of this compound

| Parameter | Value | Source |

| Starting Material | 1 mole of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile | [1] |

| Product Yield | 160 - 162 grams (approximately 72-73%) | [1] |

| Purity (HPLC) | 96% | [1] |

Application in PROTAC Technology

This compound is a widely utilized linker in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3][4]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, with its length and flexibility being critical for the stability and efficacy of the ternary complex.

The following diagram illustrates the PROTAC signaling pathway:

Caption: PROTAC-mediated protein degradation pathway.

This guide provides essential technical information on this compound for researchers and developers in the fields of medicinal chemistry, chemical biology, and drug discovery. The provided synthesis protocol and understanding of its role in PROTACs can aid in the design and development of novel therapeutics.

References

- 1. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

m-PEG3-CH2COOH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-acetic acid (m-PEG3-CH2COOH), a versatile bifunctional molecule widely employed in biomedical research and drug development. This document details its physicochemical properties, applications, and relevant experimental considerations.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. The nomenclature "m-PEG3" signifies a methoxy-capped chain with three ethylene (B1197577) glycol repeat units, terminating in an acetic acid group.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈O₆ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 16024-60-5 | [1][2] |

| Purity | >96% | [1] |

| SMILES | OC(COCCOCCOCCOC)=O | [1] |

It is important to distinguish this compound from similar compounds where the PEG chain length or the terminal acid differs. For instance, 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid (m-PEG2-propanoic acid) has a molecular formula of C₈H₁₆O₅ and a molecular weight of approximately 192.21 g/mol .[3]

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a hydrophilic linker. The terminal carboxylic acid allows for covalent conjugation to primary amine groups on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The PEG component imparts increased hydrophilicity and biocompatibility to the resulting conjugate.

A prominent application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][4] The linker in a PROTAC, for which this compound is a common building block, plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Workflow: Synthesis of a PROTAC using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, incorporating this compound as the linker. This process involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker.

Caption: Generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Logical Relationship: PROTAC Mechanism of Action

The diagram below illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

References

Navigating the Solubility of m-PEG3-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG3-CH2COOH (methoxy-triethylene glycol-propionic acid), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and terminal carboxylic acid, this compound exhibits favorable solubility in a range of solvents, a critical factor for its application in diverse experimental and formulation settings.

Core Concepts: Understanding the Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, its molecular structure, featuring a flexible, hydrophilic PEG chain and a polar carboxylic acid group, governs its interactions with different solvents. The ether linkages in the PEG backbone can form hydrogen bonds with protic solvents, while the terminal carboxylic acid can engage in both hydrogen bonding and acid-base interactions.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and the general properties of short-chain PEG derivatives allow for a qualitative and estimated assessment of its solubility. The hydrophilic nature of the PEG spacer is known to significantly enhance aqueous solubility.[1]

Qualitative Solubility Profile

Based on information from chemical suppliers and the known properties of similar PEGylated compounds, this compound is expected to be soluble in a variety of common laboratory solvents. A summary of its qualitative solubility is presented below. It is crucial to note that these are general guidelines, and experimental verification is recommended for specific applications and concentrations.

| Solvent | Chemical Class | Anticipated Solubility | Rationale |

| Water | Protic, Polar | Soluble | The hydrophilic PEG chain and the polar carboxylic acid group readily interact with water molecules through hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and some nonpolar compounds. |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar molecules like this compound. |

| Dichloromethane (DCM) | Chlorinated | Soluble | While less polar than water, DMSO, or DMF, the ether linkages of the PEG chain provide sufficient polarity for solubility in DCM. |

| Ethanol (B145695) | Protic, Polar | Soluble | As a polar protic solvent, ethanol can form hydrogen bonds with the PEG chain and the carboxylic acid group. |

| Methanol (B129727) | Protic, Polar | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to readily dissolve this compound. |

Note: For many applications, it is recommended to first prepare a concentrated stock solution of the PEG derivative in an organic solvent like DMSO or DMF, which can then be diluted into an aqueous buffer. This approach can help overcome potential kinetic barriers to dissolution in aqueous media.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The two most common methods for determining the solubility of a compound are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility (Equilibrium Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid can be measured. This method is less common for this type of compound.

-

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound under non-equilibrium conditions and is often used in early drug discovery to quickly assess a large number of compounds. It typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).

-

Detection of Precipitation: The formation of a precipitate is detected, which indicates that the solubility limit has been exceeded. Common detection methods include:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

Turbidimetry: Measures the reduction in the transmission of light due to suspended particles.

-

Direct UV/Vis Reading: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like m--PEG3-CH2COOH.

Conclusion

References

An In-Depth Technical Guide to the Function of m-PEG3-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. m-PEG3-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol carboxylic acid, has emerged as a critical tool in the field of bioconjugation. Its defined chain length, hydrophilicity, and terminal reactive group make it an ideal linker for a variety of applications, from the development of antibody-drug conjugates (ADCs) to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols for its use, and quantitative data to inform the design and execution of bioconjugation strategies.

Core Function and Properties of this compound

This compound is a heterobifunctional linker characterized by a methoxy-capped triethylene glycol spacer and a terminal carboxylic acid. This structure imparts several key properties that are advantageous in bioconjugation:

-

Hydrophilicity: The polyethylene glycol (PEG) spacer significantly increases the aqueous solubility of the molecule it is conjugated to. This is particularly beneficial for hydrophobic drugs or peptides, improving their pharmacokinetic profiles and reducing aggregation.[1]

-

Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated biomolecule.

-

Defined Length: The discrete chain length of three ethylene (B1197577) glycol units provides a precise and well-defined spacer arm, allowing for controlled distances between conjugated molecules. This is crucial for applications like PROTACs where the spatial orientation of the two ligands is critical for efficacy.

-

Reactive Handle: The terminal carboxylic acid (-COOH) serves as a versatile reactive group for conjugation to primary amines (-NH2) present in biomolecules like proteins, peptides, and antibodies. This reaction typically proceeds via the formation of a stable amide bond.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H18O6 | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Purity | >96% | [2] |

| Appearance | Colorless to light yellow viscous liquid or solid | [3] |

| Storage Conditions | -20°C, desiccated | [4] |

Mechanism of Action in Bioconjugation: Amide Bond Formation

The primary function of this compound in bioconjugation is to act as a linker that covalently attaches to a biomolecule, most commonly through the formation of an amide bond with a primary amine. This is achieved through a carbodiimide-mediated coupling reaction, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate in an aqueous environment, NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.

-

Amine Coupling: The NHS ester then readily reacts with a primary amine on the target biomolecule (e.g., the epsilon-amine of a lysine (B10760008) residue) to form a stable amide bond, releasing NHS as a byproduct.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

understanding the hydrophilic PEG3 spacer in m-PEG3-CH2COOH

An In-depth Technical Guide to the Hydrophilic PEG3 Spacer in m-PEG3-CH2COOH

Introduction

In the fields of bioconjugation, drug delivery, and proteomics, the precise linkage of molecules is paramount. Polyethylene (B3416737) Glycol (PEG) linkers have become indispensable tools, valued for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] Among these, short, discrete PEG (dPEG®) linkers like this compound offer specific advantages due to their defined length and composition.[2]

This technical guide provides a comprehensive overview of this compound, focusing on the core properties and functions of its hydrophilic triethylene glycol (PEG3) spacer. This molecule is a heterobifunctional linker featuring a methoxy-capped PEG chain at one end and a terminal carboxylic acid at the other, enabling the covalent attachment to amine-containing molecules.[4][5] Its utility is particularly notable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6][7]

Core Properties and Structure

The this compound molecule consists of a methoxy (B1213986) group (m), a three-unit polyethylene glycol chain (PEG3), and a terminal carboxymethyl group (-CH2COOH). The PEG3 spacer is the key to its functionality, imparting hydrophilicity and flexibility.

Physicochemical Data

The quantitative properties of this compound are summarized below. Purity levels are typically high to ensure reproducibility in conjugation reactions.[6][8]

| Property | Value | References |

| Chemical Name | 2-(2-(2-methoxyethoxy)ethoxy)acetic acid | [6] |

| CAS Number | 16024-60-5 | [8] |

| Molecular Formula | C₉H₁₈O₆ | [8] |

| Molecular Weight | 222.24 g/mol | [8] |

| Purity | >95-98% | [6][8] |

| Appearance | Colorless to light yellow viscous liquid | [9] |

The Role of the Hydrophilic PEG3 Spacer

The PEG3 spacer is central to the utility of this compound in bioconjugation. Its properties directly address common challenges in drug development.

-

Enhanced Solubility : The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly increases the aqueous solubility of hydrophobic molecules it is attached to.[1][10] This is critical for preventing the aggregation of ADCs or PROTACs, which can compromise their efficacy and safety.[11][]

-

Reduced Immunogenicity : PEGylation, the process of attaching PEG chains, can shield the conjugated molecule from the host's immune system, reducing the risk of an immune response.[1][10]

-

Improved Pharmacokinetics : By increasing the hydrodynamic size of a small molecule drug, the PEG spacer can reduce renal clearance, thereby extending its circulation half-life in the body.[3]

-

Steric Hindrance and Flexibility : The PEG3 chain provides a flexible spacer arm that physically separates the conjugated molecules.[13] This separation minimizes steric hindrance, ensuring that a protein's binding site or an antibody's antigen-recognition site remains accessible and functional after conjugation.[14][15]

-

Biocompatibility : PEG is well-established as a non-toxic and biocompatible polymer, making it ideal for in vivo applications.[2][15]

Key Applications

The versatile properties of the this compound linker make it a valuable component in several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[16][17] The linker connecting the antibody and the payload is critical. A hydrophilic PEG3 spacer can improve the solubility and stability of the entire ADC construct, particularly with hydrophobic payloads, and is used in the development of ADCs.[5][7][16]

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[6][18] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[3] The length, flexibility, and solubility of this linker are critical for enabling the formation of a stable ternary complex (Target-PROTAC-E3 Ligase).[3] this compound and similar PEG structures are frequently used as PROTAC linkers to improve solubility and optimize spatial orientation.[4][6][7]

Experimental Protocols

The terminal carboxylic acid of this compound is not directly reactive with amines. It must first be activated to form an active ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[19][20]

Protocol: Amine Conjugation via EDC/NHS Activation

This protocol describes a general two-step method for conjugating this compound to a protein with available primary amine groups.

Materials:

-

This compound

-

Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, MES), pH 6.0-7.5

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Activation Buffer: MES buffer (pH 5.0-6.0)

-

Conjugation Buffer: PBS buffer (pH 7.2-7.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns for purification

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound, EDC, and NHS/sulfo-NHS in a suitable anhydrous solvent (like DMSO or DMF) or directly in Activation Buffer. A common molar ratio is 1:1.5:1.2 (PEG-COOH : EDC : NHS).

-

Incubate the activation mixture for 15-30 minutes at room temperature. This reaction converts the carboxyl group to a more reactive NHS ester.

Step 2: Conjugation to Amine-Containing Molecule

-

Immediately add the activated m-PEG3-NHS ester solution to the protein solution in Conjugation Buffer.

-

The molar excess of the PEG linker relative to the protein will depend on the desired degree of labeling and should be optimized (a starting point is a 10- to 50-fold molar excess).[21]

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[21]

-

(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.

Step 3: Purification

-

Remove excess, unreacted PEG linker and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Step 4: Validation

-

Confirm successful conjugation and purity using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Conclusion

The this compound linker, with its discrete and hydrophilic PEG3 spacer, offers a powerful solution for overcoming challenges in bioconjugation and drug development. Its ability to enhance solubility, increase stability, reduce immunogenicity, and provide spatial separation makes it a critical component in the design of next-generation therapeutics like ADCs and PROTACs.[1][2][10] The straightforward chemistry of its terminal carboxyl group allows for robust and reproducible conjugation to proteins, peptides, and other biomolecules, empowering researchers to build more effective and safer targeted therapies.

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. m-PEG3-acid | 209542-49-4 [chemicalbook.com]

- 5. This compound, CAS 16024-60-5 | AxisPharm [axispharm.com]

- 6. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Fmoc-NH-PEG3-CH2COOH CAS#: 139338-72-0 [amp.chemicalbook.com]

- 10. precisepeg.com [precisepeg.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. scbt.com [scbt.com]

- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. PEG Acid | BroadPharm [broadpharm.com]

- 20. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]

- 21. benchchem.com [benchchem.com]

The Strategic Application of m-PEG3-CH2COOH in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[4] This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a short-chain PEG derivative, as a versatile building block for PROTAC synthesis.

The Pivotal Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] The linker is not a passive spacer but an active contributor to the stability and conformation of this complex.[3] Its length, rigidity, and composition directly influence the proximity and orientation of the target protein and the E3 ligase, which are crucial for efficient ubiquitination and subsequent degradation.[6][]

PEG linkers, in particular, offer several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[3][4]

-

Improved Cell Permeability: By adopting folded conformations that shield polar surface area, PEG linkers can enhance the cell permeability of PROTACs, a key challenge for these relatively large molecules.

-

Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ends of the PROTAC to achieve optimal ternary complex formation.[6]

Properties of this compound

The this compound linker is a monofunctional PEG derivative characterized by a methyl ether cap at one terminus and a carboxymethyl group at the other. This structure provides specific advantages for its use as a PROTAC building block.

| Property | Description |

| Structure | A three-unit polyethylene glycol chain with a terminal methyl ether and a carboxymethyl group. |

| Molecular Formula | C9H18O6 |

| Molecular Weight | 222.24 g/mol |

| Functionality | The terminal carboxylic acid provides a handle for conjugation to a primary or secondary amine on a protein of interest (POI) ligand or an E3 ligase ligand via amide bond formation. The methyl ether cap renders the other terminus inert, preventing unwanted cross-linking or polymerization. |

| Physicochemical Properties | The PEG chain imparts hydrophilicity, while the overall molecule remains relatively small and flexible. |

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the POI ligand and the E3 ligase ligand. The carboxylic acid moiety of the linker is activated to facilitate amide bond formation.

Below is a generalized synthetic workflow:

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

Quantitative Data on PROTACs with Short PEG Linkers

Table 1: Degradation Activity of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |

| ARV-825 | PEG linker | <1 | >90 | Burkitt's Lymphoma | CRBN |

| PROTAC 17 | PEG linker | <1000 | >90 | HeLa | VHL |

Note: The exact PEG chain length for ARV-825 is not specified as a simple PEG number in all literature but is known to be a short PEG chain. PROTAC 17 is reported with a PEG linker, and while the exact structure can vary in publications, it represents a VHL-based degrader.

Table 2: Degradation Activity of BTK-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |

| MT-802 | PEG linker | 1 | >90 | Mino | CRBN |

| SJF620 | PEG linker | 7.9 | >90 | Mino | CRBN |

Note: MT-802 and SJF620 are potent BTK degraders that utilize PEG-based linkers of varying lengths.

Experimental Protocols

The successful development of a PROTAC requires rigorous biological evaluation. The following are detailed protocols for key experiments used to characterize the activity of PROTACs.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

References

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Carboxylic Acid Group in m-PEG3-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG3-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol with a terminal carboxylic acid, is a critical tool in modern bioconjugation and drug delivery. Its utility is largely defined by the chemical reactivity and physicochemical properties imparted by its terminal carboxylic acid group. This technical guide provides an in-depth exploration of the role of this functional group, detailing its activation for covalent coupling, the stability of the resultant amide bond, and its influence on the overall characteristics of the molecule. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the effective application of this compound in their work.

Introduction to this compound

This compound, also known as 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid, is a discrete polyethylene glycol (dPEG®) linker.[1] Unlike traditional polydisperse PEGs, it has a precisely defined structure and molecular weight, ensuring batch-to-batch consistency and simplifying the characterization of its conjugates. The molecule consists of a methoxy-capped triethylene glycol spacer, which confers hydrophilicity, and a terminal propanoic acid moiety. This carboxylic acid group is the primary site of reactivity, enabling the covalent attachment of this compound to a wide range of biomolecules and surfaces.

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[1] This property is particularly advantageous in biological applications, as it can improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.[2]

Physicochemical Properties

The properties of this compound are central to its application. The following table summarizes key physicochemical data for the molecule.

| Property | Value | Reference |

| Molecular Formula | C8H16O5 | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Predicted pKa | 4.28 ± 0.10 | [1] |

| Purity | >96% | [3] |

Note: The provided pKa is a predicted value. Experimental determination may yield a slightly different value.

The Role of the Carboxylic Acid Group in Bioconjugation

The terminal carboxylic acid is the cornerstone of this compound's functionality as a linker. It serves as a handle for covalent attachment to primary and secondary amines, which are abundant in biomolecules such as proteins (at the N-terminus and on lysine (B10760008) side chains), peptides, and certain small molecule drugs.

Amide Bond Formation

The most common application of the carboxylic acid group in this compound is the formation of a stable amide bond with an amine-containing molecule. This reaction, however, does not proceed spontaneously. The carboxylic acid must first be "activated" to a more reactive intermediate.

Activation of the Carboxylic Acid

Activation of the carboxylic acid is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The activation process proceeds in two steps:

-

Formation of the O-acylisourea intermediate: The carboxylic acid reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of the NHS ester: The O-acylisourea intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be directly reacted with a primary amine.

Other activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be employed and are known for their high efficiency and rapid reaction times.

Stability of the Amide Bond

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and its conjugation to an amine-containing molecule. Optimization may be required for specific applications.

EDC/NHS Activation of this compound

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Equilibrate all reagents to room temperature before use.

-

Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).

-

In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A molar excess (typically 1.5 to 5-fold) of both EDC and NHS over this compound is recommended.

-

Add the EDC/NHS solution to the this compound solution.

-

Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

-

The activated m-PEG3-CH2-NHS ester is now ready for immediate use in the conjugation reaction.

References

m-PEG3-CH2COOH for Protein Degradation Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of m-PEG3-CH2COOH

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] One of the most prominent TPD approaches involves the use of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker.[2] One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[4] this compound is a popular linker used in PROTAC synthesis.[5] It is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap at one end and a carboxylic acid at the other, connected by a three-unit PEG chain.[5] The carboxylic acid group provides a convenient handle for conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the POI ligand, through a stable amide bond.[5] The PEG3 spacer offers several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the PROTAC, and flexibility, which can facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6]

This technical guide provides a comprehensive overview of this compound for beginners in protein degradation research. It covers the synthesis of PROTACs using this linker, detailed experimental protocols for their evaluation, and illustrative data on their performance.

Core Concepts in PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The ultimate goal is to bring the target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Illustrative Example: A BRD4-Targeting PROTAC with this compound

To provide a practical context, this guide will use a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) as an example. BRD4 is a key epigenetic reader protein and a well-established target in cancer therapy. The illustrative PROTAC, which we will call "BRD4-PEG3-CRBN," consists of a BRD4 ligand (based on JQ1), the this compound linker, and a ligand for the Cereblon (CRBN) E3 ligase (based on pomalidomide).

Data Presentation

The following tables summarize hypothetical but representative quantitative data for our illustrative BRD4-PEG3-CRBN PROTAC. These values are based on typical data observed for similar PROTACs with short PEG linkers.

Table 1: In Vitro Degradation of BRD4 by BRD4-PEG3-CRBN

| Parameter | Value | Description |

| DC50 (nM) | 25 | The half-maximal degradation concentration; a lower value indicates higher potency. |

| Dmax (%) | >90 | The maximum percentage of target protein degradation. |

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-PEG3-CRBN

| Parameter | Value | Description |

| Permeability (Papp, 10-6 cm/s) | 5.2 | Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. |

| Oral Bioavailability (%) | 15 | The fraction of the administered dose that reaches systemic circulation. |

Table 3: Ternary Complex Formation Parameters

| Parameter | Value | Description |

| Binding Affinity (KD) to BRD4 (nM) | 150 | Dissociation constant for the binding of the PROTAC to BRD4. |

| Binding Affinity (KD) to CRBN (nM) | 250 | Dissociation constant for the binding of the PROTAC to CRBN. |

| Cooperativity (α) | 3.5 | A measure of the stability of the ternary complex compared to the binary complexes. An α > 1 indicates positive cooperativity. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of PROTACs. The following sections provide step-by-step methodologies for the synthesis of our illustrative PROTAC and for key biological assays.

Synthesis of an Illustrative BRD4-Targeting PROTAC (BRD4-PEG3-CRBN)

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction. In this example, we will couple the carboxylic acid of this compound to an amine-functionalized pomalidomide (B1683931) derivative, and then couple the resulting intermediate to an amine-functionalized JQ1 derivative.

Caption: A general workflow for the synthesis of a PROTAC.

Protocol 1: Synthesis of Pomalidomide-PEG3-COOH Intermediate

-

Materials:

-

Amine-functionalized pomalidomide (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the amine-functionalized pomalidomide and this compound in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Pomalidomide-PEG3-COOH intermediate.

-

Protocol 2: Synthesis of the Final PROTAC (BRD4-PEG3-CRBN)

-

Materials:

-

Pomalidomide-PEG3-COOH (1.0 eq)

-

Amine-functionalized JQ1 (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow the same procedure as in Protocol 1, using the Pomalidomide-PEG3-COOH intermediate and amine-functionalized JQ1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

-

Biological Evaluation of the PROTAC

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol is used to determine the extent of target protein degradation following treatment with the PROTAC.

-

Cell Culture and Treatment:

-

Seed human cancer cells expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Caption: Experimental workflow for Western Blot analysis.

Protocol 4: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the binding affinities and thermodynamics of binary and ternary complex formation.

-

Materials:

-

Purified BRD4 protein

-

Purified CRBN-DDB1 complex

-

PROTAC compound

-

ITC instrument and appropriate buffer

-

-

Procedure:

-

Binary Binding (PROTAC to BRD4): Titrate the PROTAC into a solution of BRD4 and measure the heat changes to determine the KD.

-

Binary Binding (PROTAC to CRBN): Titrate the PROTAC into a solution of the CRBN-DDB1 complex to determine the KD.

-

Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of BRD4 and CRBN-DDB1. Alternatively, titrate one protein into a solution of the other protein saturated with the PROTAC.

-

Data Analysis: Analyze the thermograms using appropriate binding models to determine the binding affinities and calculate the cooperativity factor (α).

-

Signaling Pathways and Logical Relationships

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. In the case of BRD4, its degradation leads to the downregulation of key oncogenes like c-Myc, resulting in anti-proliferative effects.

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

The successful development of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical workflow for developing a PROTAC using this compound.

Caption: Logical workflow for PROTAC development.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs in targeted protein degradation research. Its defined length, hydrophilicity, and convenient carboxylic acid handle make it an excellent choice for researchers new to the field. This guide has provided a comprehensive overview of its application, from the fundamental principles of PROTAC technology to detailed experimental protocols and illustrative data. By following the outlined workflows and methodologies, researchers can effectively design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG3-CH2COOH: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a widely utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, its role in the broader context of targeted protein degradation, and relevant experimental protocols.

Core Concepts: this compound in PROTAC Development

Chemical Identity and Properties

This compound, also known as 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, is a heterobifunctional molecule featuring a three-unit polyethylene (B3416737) glycol (PEG) chain. One terminus is capped with a methyl ether group, while the other is functionalized with a carboxylic acid. This structure imparts desirable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.

| Property | Value |

| CAS Number | 16024-60-5 |

| Molecular Formula | C9H18O6 |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white solid or liquid |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

The Role of this compound in PROTACs

PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

This compound serves as a flexible linker, and its carboxylic acid group provides a reactive handle for conjugation to an amine group on either the POI ligand or the E3 ligase ligand. The PEG chain's length and flexibility are critical for optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[2]

Supplier Information

A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential suppliers and their typical product specifications.

| Supplier | Product Name | Purity | Available Quantities |

| MedChemExpress | This compound | >98% | 250 mg, 1 g, 5 g |

| BroadPharm | This compound | >95% | 100 mg, 500 mg, 1 g |

| AxisPharm | This compound | >95% | 500 mg, 1 g, 5 g, 10 g[3] |

| DC Chemicals Limited | This compound | 95.0% | Inquiry for 100mg, 250mg, 1g[4] |

| Biopharma PEG | mPEG3-CH2COOH | High Purity | Inquire for details[5] |

| Precise PEG | This compound | >96% | Inquire for details[6] |

| Hölzel Diagnostika | This compound | 96.0% | 250 mg[7] |

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs utilizing this compound as a linker function by co-opting the intracellular ubiquitin-proteasome system (UPS). This is the primary pathway for selective protein degradation in eukaryotic cells. The general mechanism is as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

PROTAC Recycling : The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes a general method for coupling this compound to an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) and a subsequent coupling to a ligand for the protein of interest (POI).

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

-

Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Amine-functionalized POI ligand

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Procedure:

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

Step 2: Coupling of the POI Ligand

-

If the POI ligand has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).

-

Dissolve the deprotected POI ligand (1.0 eq) and the E3 ligase ligand-linker intermediate from Step 1 (1.1 eq) in anhydrous DMF.

-

Repeat the coupling procedure described in Step 1 (addition of HOBt, EDC, and DIPEA).

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Experimental Protocol for Western Blotting to Confirm Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.

Materials:

-